1beta-Calcipotriene
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Overview
Description
1beta-Calcipotriene, also known as calcipotriol, is a synthetic derivative of calcitriol, a form of vitamin D. It is primarily used in the treatment of psoriasis, a chronic skin condition characterized by red, scaly patches. Calcipotriene is known for its ability to modulate the growth and differentiation of skin cells, making it an effective treatment for this condition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1beta-Calcipotriene involves several steps, including the formation of the A-ring and triene in a single reaction step. This method allows for the direct formation of the acyclic enyne with high enantiopurity . Another method involves the preparation of calcipotriol by solid lipid nanoparticles, which enhances its permeability, slow release, and targeting effect .
Industrial Production Methods: Industrial production of calcipotriol often involves the encapsulation of the drug in solid lipids to improve its stability and efficacy. The preparation methods ensure that the drug remains stable at low temperatures and is effective in treating psoriasis .
Chemical Reactions Analysis
Types of Reactions: 1beta-Calcipotriene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of calcipotriol include solid lipid nanoparticles and various solvents. The reaction conditions often involve low temperatures to maintain the stability of the compound .
Major Products: The major products formed from these reactions include calcipotriol itself and its derivatives, which are used in various formulations for the treatment of psoriasis .
Scientific Research Applications
1beta-Calcipotriene has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used primarily for the treatment of psoriasis and has shown efficacy in reducing the symptoms of this condition . In biology, it is used to study the effects of vitamin D analogs on cell differentiation and proliferation . In industry, it is used in the formulation of various topical treatments for skin conditions .
Mechanism of Action
The precise mechanism of action of 1beta-Calcipotriene in treating psoriasis is not fully understood. it is known to have a high affinity for the vitamin D receptor (VDR), which is found on the cells of various tissues, including the skin, thyroid, bone, kidney, and T cells of the immune system . By binding to the VDR, calcipotriol modulates gene expression related to cell differentiation and proliferation, thereby reducing the symptoms of psoriasis .
Comparison with Similar Compounds
- Calcitriol
- Tacalcitol
- Maxacalcitol
Properties
Molecular Formula |
C27H40O3 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25-,26-,27-/m1/s1 |
InChI Key |
LWQQLNNNIPYSNX-JMOZRJLLSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@H](C4=C)O)O)C |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origin of Product |
United States |
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